molecular formula C22H23N3O2 B5131614 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B5131614
M. Wt: 361.4 g/mol
InChI Key: GBJHGLPIOWUHJA-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylphenylhydrazine with an appropriate diketone to form the pyridazinone core. This intermediate is then reacted with 2-methylphenylpropanoyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)propanamide include other pyridazinone derivatives, such as:

  • 2-(2,5-dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
  • 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)-4-quinolinecarboxylate
  • 2-(2,5-dimethylphenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate

These compounds share structural similarities but differ in their substituents and functional groups, which can result in variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-9-10-15(2)18(13-14)20-11-12-21(26)25(24-20)17(4)22(27)23-19-8-6-5-7-16(19)3/h5-13,17H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJHGLPIOWUHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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